5-Phenylpyrimidine-4-carboxylic Acid

Catalog No.
S12160911
CAS No.
M.F
C11H8N2O2
M. Wt
200.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Phenylpyrimidine-4-carboxylic Acid

Product Name

5-Phenylpyrimidine-4-carboxylic Acid

IUPAC Name

5-phenylpyrimidine-4-carboxylic acid

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

InChI

InChI=1S/C11H8N2O2/c14-11(15)10-9(6-12-7-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15)

InChI Key

XKNOEOLHLKJKFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CN=C2C(=O)O

5-Phenylpyrimidine-4-carboxylic acid is an organic compound characterized by its pyrimidine structure, which contains a phenyl group at the 5-position and a carboxylic acid group at the 4-position. Its molecular formula is C11H8N2O2C_{11}H_{8}N_{2}O_{2}. This compound belongs to a class of heterocyclic compounds that are widely studied for their potential biological activities and applications in medicinal chemistry.

, including:

  • Oxidation: The carboxylic acid group can be oxidized to form more complex derivatives.
  • Reduction: The compound can undergo reduction reactions, potentially yielding alcohols or amines.
  • Substitution Reactions: The phenyl group and carboxylic acid can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens or nucleophiles for substitution reactions.

The biological activity of 5-Phenylpyrimidine-4-carboxylic acid has been explored in various studies. It has shown potential as an inhibitor of certain enzymes, indicating its possible role in therapeutic applications. For example, compounds with similar structures have been investigated for their ability to inhibit acetylcholinesterase, an enzyme involved in neurotransmission. This suggests that 5-Phenylpyrimidine-4-carboxylic acid may also exhibit neuroprotective properties.

The synthesis of 5-Phenylpyrimidine-4-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes:

  • Condensation Reaction: Starting materials such as 2-aminopyrimidine are reacted with phenylacetic acid derivatives under acidic or basic conditions.
  • Cyclization: This step may involve heating or using specific solvents to facilitate the formation of the pyrimidine ring.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may utilize continuous flow reactors to enhance efficiency and consistency.

5-Phenylpyrimidine-4-carboxylic acid has several applications in:

  • Pharmaceuticals: Due to its potential biological activity, it is being explored as a lead compound for drug development targeting various diseases.
  • Agriculture: Compounds with similar structures are often evaluated for their herbicidal or fungicidal properties.
  • Material Science: Pyrimidine derivatives are used in the synthesis of polymers and other materials due to their unique chemical properties.

Studies on the interactions of 5-Phenylpyrimidine-4-carboxylic acid with biological targets have indicated its potential as a modulator of enzyme activity. For instance, its interactions with acetylcholinesterase have been documented, revealing insights into its mechanism of action and potential therapeutic benefits. These studies often involve biochemical assays to determine binding affinities and inhibition constants.

Several compounds share structural similarities with 5-Phenylpyrimidine-4-carboxylic acid. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
2-Phenylpyrimidine-4-carboxylic acidLacks the carboxylic acid group at the 4-positionDifferent reactivity profile
5-Bromo-2-phenylpyrimidine-4-carboxylic acidContains a bromine atom at the 5-positionEnhanced reactivity due to bromine
5-Methylpyrimidine-2-carboxylic acidMethyl group instead of a phenyl groupAlters steric and electronic properties
5-Hydroxy-2-phenylpyrimidineHydroxyl group at the 5-positionPotentially different biological activity

Uniqueness

The uniqueness of 5-Phenylpyrimidine-4-carboxylic acid lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various fields, particularly medicinal chemistry. Its specific arrangement of phenyl and carboxylic groups contributes to its distinct properties compared to similar compounds.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

200.058577502 g/mol

Monoisotopic Mass

200.058577502 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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